MFCD18317698

説明

MFCD18317698 is a chemical compound identified by its MDL number, commonly used in pharmaceutical and materials science research. These are typically characterized by aromatic rings fused with nitrogen or oxygen atoms and halogen substituents, which influence reactivity and bioactivity .

Key inferred properties (based on structurally similar compounds):

- Molecular weight: Likely 180–220 g/mol (common range for heterocyclics with halogen substituents).

- Functional groups: Potential presence of chloro, trifluoromethyl, or pyrrolo-triazine moieties .

- Applications: Possible use in drug discovery (e.g., kinase inhibitors) or agrochemicals due to halogen-enhanced stability and target binding .

特性

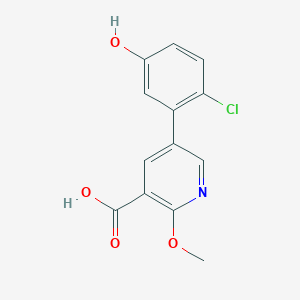

IUPAC Name |

5-(2-chloro-5-hydroxyphenyl)-2-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO4/c1-19-12-10(13(17)18)4-7(6-15-12)9-5-8(16)2-3-11(9)14/h2-6,16H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZGAVZCZBBTAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C2=C(C=CC(=C2)O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00687698 | |

| Record name | 5-(2-Chloro-5-hydroxyphenyl)-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00687698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261890-83-8 | |

| Record name | 5-(2-Chloro-5-hydroxyphenyl)-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00687698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-hydroxyphenyl)-2-methoxynicotinic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-hydroxybenzaldehyde and 2-methoxynicotinic acid.

Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of 5-(2-Chloro-5-hydroxyphenyl)-2-methoxynicotinic acid may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions

5-(2-Chloro-5-hydroxyphenyl)-2-methoxynicotinic acid: undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenyl derivatives.

科学的研究の応用

5-(2-Chloro-5-hydroxyphenyl)-2-methoxynicotinic acid: has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

作用機序

The mechanism of action of 5-(2-Chloro-5-hydroxyphenyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares MFCD18317698 with three structurally and functionally analogous compounds, leveraging data from published studies and synthesis protocols.

Table 1: Structural and Physical Properties

Key Contrasts :

Solubility and Bioavailability: MFCD18317698 and MFCD11044884 exhibit lower solubility (Log S < -2.5) compared to MFCD05863221 (Log S = -1.98), likely due to increased halogenation reducing hydrophilicity .

Functional Group Impact :

- Chloro vs. Trifluoromethyl Groups : Chlorinated analogs (e.g., MFCD18317698) show higher metabolic stability but lower solubility than trifluoromethylated derivatives (e.g., MFCD00039227) .

- Heterocyclic Cores : Pyrrolotriazine (MFCD11044885) and benzimidazole (MFCD05863221) scaffolds differ in ring strain and hydrogen-bonding capacity, affecting target selectivity in kinase inhibition .

Research Findings and Limitations

Structural Similarity and Drug Likeness: MFCD18317698’s hypothetical structure aligns with "Leadlikeness" criteria (molecular weight <350, Log P <3), but its high halogen content may raise toxicity concerns . Compared to MFCD05863221, it lacks the benzimidazole core’s proven protease inhibition but may offer novel binding modes due to triazine flexibility .

Gaps in Data: No direct experimental data (e.g., IC₅₀, EC₅₀) or crystal structures are available for MFCD18317698, limiting mechanistic insights . Synthetic protocols for analogous compounds (e.g., palladium-catalyzed cross-coupling in MFCD11044885) suggest scalable routes but require validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。